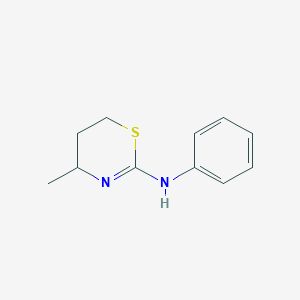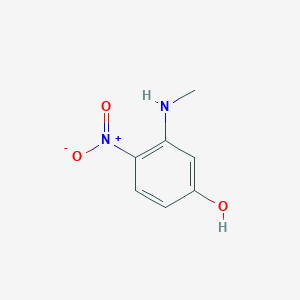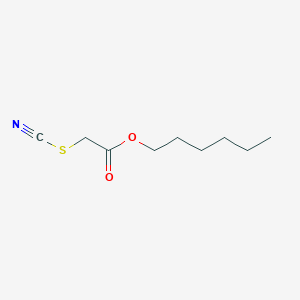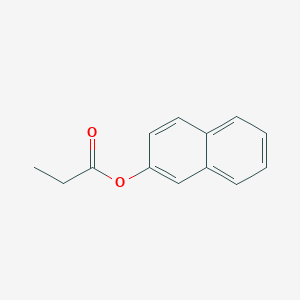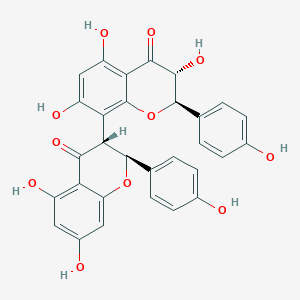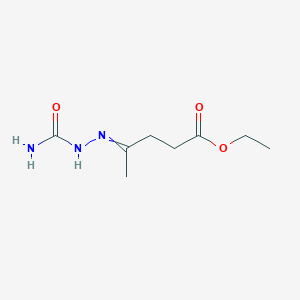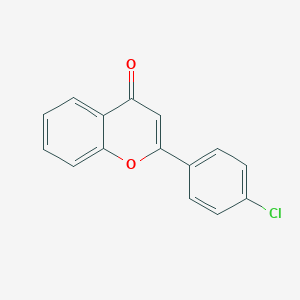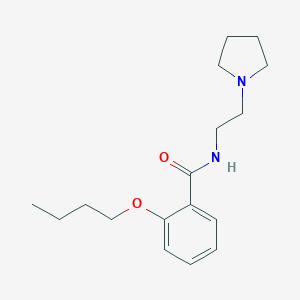
Benzamide, 2-butoxy-N-(2-(pyrrolidinyl)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 2-butoxy-N-(2-(pyrrolidinyl)ethyl)- is a chemical compound that has gained attention in the scientific community due to its potential applications in research and development. This compound is a derivative of benzamide and has a pyrrolidine ring attached to it.
Mécanisme D'action
The mechanism of action of Benzamide, 2-butoxy-N-(2-(pyrrolidinyl)ethyl)- is not fully understood. However, it has been shown to selectively bind to dopamine D3 receptors and inhibit their activity. This leads to a decrease in the release of dopamine in the brain, which can have various physiological and biochemical effects.
Effets Biochimiques Et Physiologiques
Benzamide, 2-butoxy-N-(2-(pyrrolidinyl)ethyl)- has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
In vivo studies have shown that Benzamide, 2-butoxy-N-(2-(pyrrolidinyl)ethyl)- can reduce the locomotor activity in rats, which is indicative of its potential as an antipsychotic agent. It has also been shown to have anxiolytic effects and can reduce anxiety-like behaviors in mice.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using Benzamide, 2-butoxy-N-(2-(pyrrolidinyl)ethyl)- in lab experiments is its selectivity towards dopamine D3 receptors. This allows for the study of the specific role of these receptors in various physiological and pathological conditions. Another advantage is its potential as a lead compound for drug development.
However, one of the limitations of using this compound is its relatively low potency compared to other dopamine receptor antagonists. This can make it difficult to achieve the desired pharmacological effects at lower concentrations.
Orientations Futures
There are several future directions for research on Benzamide, 2-butoxy-N-(2-(pyrrolidinyl)ethyl)-. One of the areas of interest is the development of more potent and selective analogs of this compound for use as anticancer agents. Another area of interest is the study of the role of dopamine D3 receptors in various neurological disorders, such as schizophrenia and addiction.
In addition, the potential use of Benzamide, 2-butoxy-N-(2-(pyrrolidinyl)ethyl)- as a tool for studying the function of other dopamine receptors and their interactions with other neurotransmitter systems is an area of interest for future research.
Conclusion:
Benzamide, 2-butoxy-N-(2-(pyrrolidinyl)ethyl)- is a compound with potential applications in various areas of scientific research. Its selectivity towards dopamine D3 receptors makes it a valuable tool for studying their function in various physiological and pathological conditions. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Méthodes De Synthèse
Benzamide, 2-butoxy-N-(2-(pyrrolidinyl)ethyl)- can be synthesized using a multistep process. The first step involves the reaction of 2-bromoethyl butyrate with pyrrolidine to form 2-(pyrrolidin-1-yl)ethyl butyrate. This intermediate is then reacted with benzamide in the presence of a base to form the final product, Benzamide, 2-butoxy-N-(2-(pyrrolidinyl)ethyl)-.
Applications De Recherche Scientifique
Benzamide, 2-butoxy-N-(2-(pyrrolidinyl)ethyl)- has potential applications in various areas of scientific research. One of the major applications is in the field of medicinal chemistry, where it can be used as a lead compound to develop new drugs. This compound has shown promising results in inhibiting the growth of cancer cells and can be further optimized to develop potent and selective anticancer agents.
Another area of application is in neuroscience research, where it can be used as a tool to study the role of dopamine receptors in the brain. Benzamide, 2-butoxy-N-(2-(pyrrolidinyl)ethyl)- has been shown to selectively bind to dopamine D3 receptors and can be used to study their function in various neurological disorders.
Propriétés
Numéro CAS |
10273-07-1 |
|---|---|
Nom du produit |
Benzamide, 2-butoxy-N-(2-(pyrrolidinyl)ethyl)- |
Formule moléculaire |
C17H26N2O2 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
2-butoxy-N-(2-pyrrolidin-1-ylethyl)benzamide |
InChI |
InChI=1S/C17H26N2O2/c1-2-3-14-21-16-9-5-4-8-15(16)17(20)18-10-13-19-11-6-7-12-19/h4-5,8-9H,2-3,6-7,10-14H2,1H3,(H,18,20) |
Clé InChI |
ORHWKJRXJCOPMT-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC=C1C(=O)NCCN2CCCC2 |
SMILES canonique |
CCCCOC1=CC=CC=C1C(=O)NCCN2CCCC2 |
Autres numéros CAS |
10273-07-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B88015.png)

